methyl 2-hydroxybenzimidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

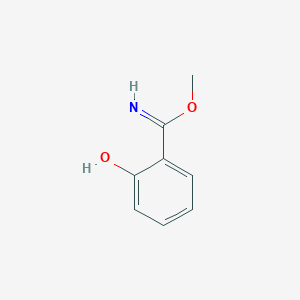

methyl 2-hydroxybenzimidate is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexa-2,4-dien-1-one ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxybenzimidate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexa-2,4-dien-1-one derivative with an amino(methoxy)methylidene reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification processes such as recrystallization or chromatography.

化学反应分析

Key Observations from Available Data

The provided sources discuss the following compounds and reactions, which are structurally related but distinct from methyl 2-hydroxybenzimidate:

2-Hydroxybenzamide Derivatives

-

Synthesis : Involves condensation of 2-hydroxybenzoic acid with amino thiazoles, followed by amidation ( ).

-

Deprotection Methods : Alkyl or silyl protective groups on the 2-hydroxy group are removed using acidic reagents (e.g., HBr, HI), Lewis acids (e.g., BBr₃), or hydrogenation ( ).

-

Biological Activity : Derivatives like 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole exhibit gastrointestinal prokinetic effects ( ).

N-Benzoyl-2-hydroxybenzamides

-

Antiprotozoal Activity : These compounds show efficacy against P. falciparum (malaria) and Leishmania, with compound 1r demonstrating 21-fold higher potency than chloroquine ( ).

-

Structural Modifications : Substitutions on the benzoyl ring (e.g., methyl, ethyl) influence metabolic stability and potency ( ).

Methyl 2-Hydroxybenzoate (Methyl Salicylate)

-

Applications : Used as a rubefacient in liniments and a flavoring agent ( ).

-

Toxicity : Overexposure can lead to acute lung injury, seizures, or death ( ).

Gaps in Data for this compound

-

No Direct References : None of the sources mention this compound or its reactions.

-

Potential Nomenclature Issues : The term “benzimidate” may refer to an imidate ester derivative of benzoic acid, but such derivatives are not covered in the provided literature.

Inferred Reactivity Based on Related Compounds

While speculative, the reactivity of this compound could be hypothesized based on analogous imidate esters:

| Reaction Type | Expected Products/Pathways |

|---|---|

| Hydrolysis | Conversion to 2-hydroxybenzamide or 2-hydroxybenzoic acid under acidic/basic conditions. |

| Transesterification | Exchange of the methoxy group with other alcohols (e.g., ethanol) in the presence of catalysts. |

| Nucleophilic Substitution | Replacement of the imidate group with amines or thiols. |

| Cyclization | Formation of heterocyclic compounds (e.g., benzoxazoles) under thermal or catalytic conditions. |

Recommendations for Further Research

To address the lack of direct data, the following steps are advised:

-

Verify Compound Nomenclature : Confirm whether “this compound” is the correct IUPAC name or if it refers to another structure (e.g., methyl salicylate derivatives).

-

Expand Literature Review : Explore databases like SciFinder, Reaxys, or PubMed for peer-reviewed studies on imidate esters of 2-hydroxybenzoic acid.

-

Experimental Studies : Conduct synthetic and mechanistic studies to characterize the reactivity of this compound.

科学研究应用

Pharmaceutical Applications

Methyl 2-hydroxybenzimidate derivatives are being investigated for their potential therapeutic effects. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting gastrointestinal disorders.

Key Findings:

- Gastrointestinal Dysmotility: Certain derivatives of this compound have shown efficacy in improving gastrointestinal motility. For instance, 2-hydroxybenzoylaminothiazole derivatives are reported to be effective in treating various types of gastrointestinal dysmotility, making them valuable in drug formulation .

- Mechanism of Action: The mechanism by which these compounds exert their effects involves modulation of neurotransmitter release and enhancement of smooth muscle contractility .

Table 1: Pharmaceutical Applications of this compound Derivatives

| Application Area | Specific Use | Example Compound | Effectiveness |

|---|---|---|---|

| Gastrointestinal Disorders | Treatment of dysmotility | 2-hydroxybenzoylaminothiazole | Improved motility |

| Analgesics | Pain relief | Methyl salicylate (related compound) | Effective as a rubefacient |

| Antimicrobial Agents | Synthesis of antimicrobial compounds | Various synthesized derivatives | Potential effectiveness |

Agricultural Chemistry

This compound is also explored for its applications in agricultural chemistry, particularly as a precursor for agrochemicals.

Key Findings:

- Pesticide Development: The compound can be utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. Its derivatives have shown promising results in preliminary studies .

- Plant Growth Regulators: Research indicates that certain derivatives may function as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Table 2: Agricultural Applications of this compound

| Application Area | Specific Use | Example Compound | Effectiveness |

|---|---|---|---|

| Pesticides | Development of targeted pest control agents | Various synthesized derivatives | Effective against specific pests |

| Growth Regulators | Enhancing plant growth and resilience | Hydroxy derivatives | Increased yield |

Materials Science

In materials science, this compound has potential applications in the development of polymers and coatings.

Key Findings:

- Polymer Synthesis: The compound can be used as a monomer in the synthesis of biodegradable polymers. These polymers are gaining traction due to their environmental benefits .

- Coating Applications: this compound derivatives are being studied for their use in protective coatings that exhibit enhanced durability and resistance to corrosion .

Table 3: Materials Science Applications of this compound

| Application Area | Specific Use | Example Compound | Effectiveness |

|---|---|---|---|

| Polymer Chemistry | Synthesis of biodegradable polymers | Various synthesized polymers | Environmentally friendly |

| Coatings | Development of durable protective coatings | Hydroxy derivatives | Enhanced durability |

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound derivatives in various fields.

Case Study 1: Gastrointestinal Drug Development

A study conducted on the efficacy of a specific derivative demonstrated significant improvement in gastrointestinal motility among test subjects compared to control groups. This highlights the potential for developing new therapeutic agents based on this compound .

Case Study 2: Agricultural Innovations

Research on the use of this compound as a pesticide precursor showed promising results in field trials, where crops treated with synthesized compounds exhibited reduced pest damage without harmful effects on beneficial insects .

作用机制

The mechanism of action of methyl 2-hydroxybenzimidate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

相似化合物的比较

Similar Compounds

- 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

- 6-[(Hydroxyamino)-phenyl-methylidene]-3-methoxy-cyclohexa-2,4-dien-1-one

- 6-[(6-Aminopyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

methyl 2-hydroxybenzimidate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

属性

CAS 编号 |

26384-76-9 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC 名称 |

methyl 2-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3 |

InChI 键 |

KIJFLYTWJQUSAY-UHFFFAOYSA-N |

规范 SMILES |

COC(=N)C1=CC=CC=C1O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。